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Compound of Interest

4'-Bromo-3-(3-
Compound Name:

methylphenyl)propiophenone

Cat. No.: B1292954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR,
IR, and Mass Spectrometry) for the compound 4'-Bromo-3-(3-methylphenyl)propiophenone.
Due to the limited availability of published experimental data for this specific molecule, this
guide outlines standardized experimental protocols and predicted spectral characteristics
based on analogous compounds and established principles of spectroscopic analysis.

Compound Information

Compound Name

4'-Bromo-3-(3-
methylphenyl)propiophenone

1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-

IUPAC Name one[1]
Molecular Formula C16H1sBrO[1]
Molecular Weight 303.19 g/mol [1]
CAS Number 898790-61-9[1]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 4'-Bromo-3-(3-
methylphenyl)propiophenone. These predictions are derived from the analysis of structurally
similar compounds and general principles of spectroscopy.

2.1. Predicted *H NMR Data

Predicted Chemical

Assignment Multiplicit Integration
2 Shift (ppm) Y 2

Aromatic H (positions

7.8-8.0 Doublet 2H
2', 6"
Aromatic H (positions

76-7.8 Doublet 2H
3,5
Aromatic H (m-tolyl )

6.9-7.3 Multiplet 4H
group)
-CH:- (adjacent to ]

3.1-34 Triplet 2H
C=0)
-CH:- (adjacent to m- _

29-32 Triplet 2H
tolyl)
-CHs (m-tolyl group) 23-24 Singlet 3H

2.2. Predicted 3C NMR Data
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Assignment Predicted Chemical Shift (ppm)
C=0 198 - 202
Aromatic C (quaternary, C-1) 135-138
Aromatic C (quaternary, C-4") 128 - 131
Aromatic C (CH, C-2', C-6") 129 - 132
Aromatic C (CH, C-3', C-5" 131-134
Aromatic C (quaternary, m-tolyl) 138 - 141
Aromatic C (quaternary, m-tolyl) 137 - 140
Aromatic C (CH, m-tolyl) 125-130
-CH:- (adjacent to C=0) 40 - 45
-CH:- (adjacent to m-tolyl) 30-35
-CHs (m-tolyl group) 20-23

2.3. Predicted IR Spectral Data

Predicted Absorption Range

Functional Group Intensity
(cm~1)

C=0 (Aryl ketone) 1680 - 1700 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=C (Aromatic) 1400 - 1600 Medium-Strong

C-Br 500 - 600 Medium

2.4. Predicted Mass Spectrometry Data
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Fragment Predicted m/z Notes
Molecular ion peak (presence
[M]* 302/304 _
of Br isotopes)
[M-C2Ha4]* 274/276 Loss of ethylene
[C7HsOBr]* 183/185 Acylium ion fragment

Tropylium ion from the
[C7H7]* 91
methylphenyl group

[CeHaBI]* 155/157 Bromophenyl fragment

Experimental Protocols

The following are general protocols for obtaining the spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[2][3] Ensure the sample is fully
dissolved and free of any particulate matter.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o Acquire the 1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).
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o Acquire the 13C spectrum. Due to the lower natural abundance and sensitivity of 13C, a
greater number of scans will be required.[3]

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent
peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy
e Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a
small amount of the solid sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr
and pressing it into a transparent disk.

o For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCla,
CHCIs) that has minimal absorption in the regions of interest.

o Data Acquisition:
o Obtain a background spectrum of the empty sample holder (or pure solvent).
o Place the sample in the IR spectrometer.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final transmittance or absorbance spectrum.[4]

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.[5]

3.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct
infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or
matrix-assisted laser desorption/ionization (MALDI).
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« lonization: The sample molecules are ionized, typically using Electron lonization (El) for GC-
MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This
process often causes fragmentation of the molecules.

* Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

+ Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
is generated, which plots the relative abundance of each ion as a function of its m/z value.[7]
The most intense peak is known as the base peak and is assigned a relative abundance of
100%.[7]

Visualization of Experimental Workflow
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Caption: Experimental workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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